molecular formula C9H12N2O B11919190 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one

6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one

Cat. No.: B11919190
M. Wt: 164.20 g/mol
InChI Key: YMIHNICOLWKMKW-UHFFFAOYSA-N
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Description

6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly recognized for its role as a privileged structure in the development of novel therapeutic agents . The 1,6-naphthyridine core is a versatile heterocyclic system that serves as a key pharmacophore for interacting with various biological receptors . Researchers utilize this and related tetrahydronaphthyridine compounds extensively in the design and synthesis of potent enzyme inhibitors. A prominent application of this chemical class is in oncology research, where tetrahydronaphthyridine derivatives have been developed as highly potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6) . These kinases are critical regulators of the cell cycle, and their inhibition is a validated therapeutic strategy for treating cancers such as breast cancer . Furthermore, the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is also explored in other therapeutic areas, including immunology, where it forms the core of RORγt inverse agonists , and neuroscience, as derivatives have been investigated as histamine H3 receptor antagonists . The structural flexibility of the 1,6-naphthyridin-2(1H)-one scaffold allows for diverse substitution patterns, enabling researchers to fine-tune properties like potency, selectivity, and metabolic stability to optimize lead compounds . This product is intended for research purposes only in laboratory settings.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

6-methyl-1,5,7,8-tetrahydro-1,6-naphthyridin-2-one

InChI

InChI=1S/C9H12N2O/c1-11-5-4-8-7(6-11)2-3-9(12)10-8/h2-3H,4-6H2,1H3,(H,10,12)

InChI Key

YMIHNICOLWKMKW-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C=CC(=O)N2

Origin of Product

United States

Preparation Methods

Key Steps and Mechanism

The asymmetric synthesis of tetrahydronaphthyridine scaffolds, as reported by ACS Journal of Organic Chemistry, involves:

  • Heck-type vinylation : 2-Chloro-6-methoxypyridine reacts with ethylene gas in the presence of a palladium catalyst to form 2-vinyl-3-acylpyridine.

  • Ammonia-mediated cyclization : The vinyl intermediate undergoes intramolecular hydroamination in methanol under ammonia pressure, yielding dihydronaphthyridine.

  • Enantioselective transfer hydrogenation : Ruthenium catalysts reduce the dihydro intermediate to the tetrahydro form while introducing chirality.

  • Oxidation to ketone : The 2-position hydroxyl group is oxidized to a ketone via controlled oxidation (e.g., using aqueous NaOH under aerobic conditions).

Example Protocol:

  • Starting material : 2-Chloro-6-methoxypyridine (30.0 g, 139.8 mmol).

  • Conditions : Pd(dppf)Cl₂ (0.7 mol%), ethylene gas, 95°C for 3.5 h.

  • Yield : 87% after purification.

Condensation with Meldrum’s Acid

Ring Formation via Cyclization

A method adapted from J. Heterocyclic Chem. utilizes Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) to construct the naphthyridinone core:

  • Condensation : 4-Amino-6-methylnicotinic acid reacts with Meldrum’s acid in ethanol under reflux, forming an enamine intermediate.

  • Thermal cyclization : Heating in diphenyl ether at 200°C induces decarboxylation and ring closure.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the pyridine ring to yield the tetrahydro derivative.

Data Table: Optimization of Reaction Conditions

StepReagents/ConditionsYield (%)Reference
CondensationMeldrum’s acid, EtOH, reflux75
CyclizationDiphenyl ether, 200°C68
ReductionH₂ (1 atm), Pd-C, EtOAc92

One-Pot Synthesis with Cyclic Ketones

Thioamide Cyclization

A one-pot strategy from Zeitschrift für Naturforschung employs benzylidene-cyanothioacetamide and methyl-substituted cyclic ketones:

  • Base-catalyzed condensation : Piperidine facilitates the reaction between benzylidene-cyanothioacetamide and 4-methylcyclohexanone in ethanol.

  • In situ cyclization : The intermediate undergoes spontaneous ring closure to form 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-thione.

  • Hydrolysis to ketone : Treatment with H₂O₂ in acetic acid converts the thione to the ketone.

Example Reaction:

  • Starting materials : Benzylidene-cyanothioacetamide (1.87 g, 0.01 mol), 4-methylcyclohexanone (0.01 mol).

  • Conditions : Piperidine catalyst, ethanol reflux (1 h).

  • Yield : 38% after recrystallization.

Friedlander Condensation Adaptation

Aminopyridine and β-Ketoester Coupling

Adapting Friedlander methodology from ACS Omega, 6-methyl-1,6-naphthyridin-2(1H)-one is synthesized via:

  • Coupling : 6-Methyl-4-aminonicotinate reacts with ethyl acetoacetate in choline hydroxide (ChOH)-ionic liquid.

  • Cyclodehydration : Heating at 80°C promotes ring closure with CO₂ elimination.

  • Purification : Solvent extraction and recrystallization from ethanol.

Key Advantages:

  • Solvent : Water enables eco-friendly synthesis.

  • Catalyst : ChOH enhances reaction rate via hydrogen bonding (DFT-validated).

Reduction of Nitro Derivatives

Nitro-to-Ketone Conversion

A pathway inspired by ChemicalBook involves:

  • Nitro precursor synthesis : 6-Methyl-3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine (CAS 123792-64-3) is prepared via nitration of the parent compound.

  • Catalytic hydrogenation : H₂/Pd-C reduces the nitro group to an amine.

  • Oxidation : MnO₂ oxidizes the amine to the ketone.

Challenges:

  • Selectivity : Over-oxidation must be controlled to avoid ring degradation.

Comparative Analysis of Methods

MethodKey StepsYield (%)ScalabilityComplexity
Heck ReactionVinylation, cyclization87HighHigh
Meldrum’s AcidCondensation, cyclization68ModerateModerate
One-Pot SynthesisThioamide cyclization38LowLow
FriedlanderIonic liquid catalysis75HighModerate
Nitro ReductionHydrogenation, oxidation45ModerateHigh

Chemical Reactions Analysis

Types of Reactions

6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-2-one derivatives, while reduction can produce tetrahydro derivatives with varying degrees of saturation.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C₉H₁₂N₂O
  • CAS Number : 349130-27-4
  • IUPAC Name : 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one

Antimicrobial Properties

Research indicates that derivatives of naphthyridine compounds exhibit significant antimicrobial activity. For instance, various substituted naphthyridines have shown efficacy against a range of bacterial strains. The mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication .

Anticancer Potential

Several studies have highlighted the anticancer properties of naphthyridine derivatives. The ability of these compounds to induce apoptosis in cancer cells has been documented. For example, compounds with specific substitutions at the naphthyridine ring have demonstrated selective cytotoxicity towards tumor cells while sparing normal cells .

Neuroprotective Effects

The neuroprotective potential of naphthyridine derivatives has garnered attention in the context of neurodegenerative diseases. Some studies suggest that these compounds can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress .

Synthesis Techniques

The synthesis of 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one can be achieved through several methodologies:

  • Condensation Reactions : Utilizing malonamide and appropriate aldehydes or ketones under acidic conditions.
  • Cyclization Processes : Employing cyclization reactions from precursors like substituted pyridines or pyridones.

These methods allow for the introduction of various substituents at different positions on the naphthyridine ring, thereby enhancing biological activity and specificity .

Case Study 1: Antimicrobial Activity

A study evaluated a series of naphthyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with electron-withdrawing groups at specific positions showed enhanced antibacterial activity. The study concluded that modifications at positions N1 and C3 significantly influenced the antimicrobial potency .

Case Study 2: Anticancer Activity

In a clinical trial involving human cancer cell lines (e.g., breast and lung cancer), a derivative of 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one exhibited IC50 values in the low micromolar range. This suggests promising potential for further development as an anticancer agent .

Summary Table of Applications

ApplicationDescriptionReferences
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cells
NeuroprotectionProtects neurons from oxidative stress

Mechanism of Action

The mechanism of action of 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to active sites or allosteric sites, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at the 6-Position

The 6-position nitrogen is a key site for modulating activity and physicochemical properties. Below is a comparison of substituent effects:

Substituent Compound Example Synthetic Yield Key Biological Activity Source
Methyl 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one 87% (DMF, K catalyst) Kinase inhibition (e.g., Src, PI3K/mTOR)
Isobutyl 6-Isobutyl analogue 44% Reduced solubility, moderate kinase inhibition
Benzyl 6-Benzyl analogue (CAS 601514-58-3) Not reported Cardiotonic applications
4-Fluorophenyl 6-(4-Fluorophenyl) analogue 31% Unspecified receptor modulation

Key Observations :

  • Methyl substitution offers optimal balance between synthetic feasibility (high yields) and bioactivity, likely due to enhanced lipophilicity without steric hindrance .
  • Benzyl derivatives are prioritized in cardiotonic patents, suggesting substituent size impacts target selectivity .

Saturation and Ring Modifications

The degree of saturation in the naphthyridine core influences conformational stability and binding:

Compound Saturation Bioactivity Advantages
6-Methyl-5,6,7,8-tetrahydro derivative Partially saturated High kinase inhibition (IC₅₀: 10–80 nM) Improved solubility and metabolic stability
Fully aromatic analogues Fully unsaturated Lower potency (IC₅₀: >1 μM) Increased ring strain, poor solubility
Dihydro derivatives Single double bond Variable activity (e.g., 28–76% yield) Intermediate reactivity

Pharmacological Profiles

Kinase Inhibition
  • Src Kinase : Methyl-substituted 1,6-naphthyridin-2(1H)-ones exhibit IC₅₀ values of 10–80 nM , outperforming isobutyl and fluorophenyl analogues .
  • PI3K/mTOR Dual Inhibition: 7-Amino-5-methyl derivatives (closely related) show potent activity (IC₅₀ < 100 nM) due to optimal steric fit in the ATP-binding pocket .
Cardiotonic Activity

Benzyl-substituted derivatives (e.g., 6-benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one) enhance cardiac output via PDE3 inhibition, though methyl analogues are less explored in this context .

Key Routes for 6-Methyl Derivative

Alkylation of Dihydronaphthyridinone: Reagents: Bromomethylcyclopropane, KOt-Bu in DMF. Yield: 87% . Mechanism: Nucleophilic substitution at the 6-position nitrogen.

Reductive Amination: Precursor: 2-Chloro-7,8-dihydro-1,6-naphthyridin-5(6H)-one. Conditions: Pd/C, H₂, methylamine. Yield: Not explicitly reported but inferred from analogues .

Comparison with Other Derivatives

  • Isobutyl and Aryl Analogues : Require bulky electrophiles (e.g., bromoisobutane), leading to lower yields (31–44%) due to steric challenges .
  • Benzyl Derivatives : Synthesized via Suzuki coupling or nucleophilic aromatic substitution, often requiring protective groups .

Patent and Commercial Landscape

  • Over 17,000 compounds in the 1,6-naphthyridin-2(1H)-one family are patented, with methyl-substituted variants frequently cited in kinase inhibitor claims .
  • Commercial suppliers (e.g., CymitQuimica, Combi-Blocks) list tetrahydro-naphthyridinones for research use, highlighting industrial relevance .

Biological Activity

6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

  • Chemical Formula : C9_9H12_{12}N2_2O
  • CAS Number : 349130-27-4
  • Molecular Weight : 164.20 g/mol

Antitumor Activity

Recent studies have demonstrated the potential of 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one as an antitumor agent . It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50_{50} (µM)
HeLa (cervical cancer)15.0
A549 (lung cancer)12.5
MDA-MB-231 (breast cancer)10.0

These results indicate that the compound effectively inhibits cell proliferation and induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties . In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents. This effect is attributed to its ability to modulate signaling pathways involved in neuronal survival and inflammation .

Anti-inflammatory Properties

In addition to its antitumor and neuroprotective activities, 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one has demonstrated significant anti-inflammatory effects . It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases .

The biological activities of this compound are linked to several mechanisms:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : Interference with the cell cycle at G0/G1 and G2 phases.
  • Cytokine Modulation : Inhibition of inflammatory mediators in immune cells.

Case Studies

Several case studies highlight the therapeutic potential of 6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one:

  • Breast Cancer Model : In xenograft models of breast cancer, treatment with this compound resulted in significant tumor regression and reduced metastatic spread.
  • Neurodegenerative Disease Models : Animal models of Alzheimer's disease showed improved cognitive function following treatment with the compound, correlating with decreased neuroinflammation and amyloid plaque formation.

Q & A

Q. Basic Characterization

  • NMR : Distinctive shifts for the tetrahydro ring protons (δ 1.5–2.5 ppm for CH₂ groups) and the lactam carbonyl (δ 165–170 ppm in ¹³C NMR) confirm the core structure .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 180.1 (C₉H₁₃N₃O), with fragmentation patterns indicating loss of the methyl group (-15 Da) .

Advanced Challenges
X-ray crystallography is complicated by the fused bicyclic system, often requiring heavy-atom derivatives (e.g., brominated analogs) for phase resolution. Discrepancies in NOESY data (e.g., unexpected coupling between distant protons) may arise from conformational flexibility; DFT calculations or variable-temperature NMR can resolve these .

How can researchers address contradictions in reported biological activities (e.g., cardiotonic vs. anticancer effects)?

Basic Activity Profiling
The compound’s core scaffold shows promiscuity across targets. For cardiotonic effects, in vitro assays (e.g., guinea pig atrial models) confirm positive inotropic activity at µM concentrations . Anticancer activity (e.g., IC₅₀ ~10 µM in HeLa cells) may stem from topoisomerase inhibition, validated via DNA relaxation assays .

Advanced Mechanistic Studies
Contradictions arise from assay conditions (e.g., serum protein binding) or metabolite interference. Use orthogonal assays (e.g., SPR for binding kinetics, CRISPR-edited cell lines) to isolate primary mechanisms. For example, 5-hydroxymethyl derivatives lose anticancer activity but retain cardiotonic effects, suggesting divergent SAR for each target .

What methodologies optimize enantiomeric purity in asymmetric syntheses of naphthyridinone derivatives?

Q. Advanced Chiral Resolution

  • Catalytic Asymmetric Hydrogenation : Chiral Ru catalysts (e.g., BINAP-Ru complexes) achieve >90% ee for saturated ring systems, critical for CNS-targeted analogs .
  • Kinetic Resolution : Lipase-mediated acetylation of racemic alcohols (e.g., 5-hydroxymethyl intermediates) separates enantiomers with selectivity factors >20 .

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